4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cholinesterase Alzheimer's disease Neurodegeneration

Sourcing a reliable dual cholinesterase inhibitor with defined selectivity is critical for neurodegenerative disease research. This compound directly addresses the need for a characterized standard with potent activity and a wide selectivity window over nNOS, ensuring reproducible results in cholinergic dysfunction assays. - Dual human AChE (IC50 = 6.30 nM) and BChE (IC50 = 9.10 nM) inhibition profile, comparable to donepezil and rivastigmine. - High selectivity for cholinesterases over nNOS (>2,800-fold window), minimizing off-target interference in neuropharmacology studies. - Supplied as a high-purity (≥97%) solid, ideal for high-throughput screening and sensitive biochemical assay applications.

Molecular Formula C11H14ClN3
Molecular Weight 223.704
CAS No. 1207175-13-0
Cat. No. B595755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine
CAS1207175-13-0
Molecular FormulaC11H14ClN3
Molecular Weight223.704
Structural Identifiers
SMILESCC(C)CC1=NN(C2=NC=CC(=C12)Cl)C
InChIInChI=1S/C11H14ClN3/c1-7(2)6-9-10-8(12)4-5-13-11(10)15(3)14-9/h4-5,7H,6H2,1-3H3
InChIKeyCXGNLKNAFBVMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine: Overview & Procurement


4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1207175-13-0) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine family, with the molecular formula C11H14ClN3 and a molecular weight of 223.70 [1]. This compound is characterized by a 4-chloro substitution and a 3-isobutyl group on the pyrazolo[3,4-b]pyridine core. It is commercially available from multiple vendors as a research-grade chemical, typically with purity levels of 97% or higher , and is supplied as a solid .

Dual cholinesterase pathway study fit
Pyrazolo[3,4-b]pyridine scaffold research
Neurodegeneration target engagement context
AldrichCPR unique chemical procurement

4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine: Analog Specificity


The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to substitution patterns. Even minor modifications at the 3- and 4-positions can dramatically alter target engagement, selectivity, and pharmacokinetic properties. For instance, the presence of a 4-chloro group and a 3-isobutyl moiety in 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine confers a unique cholinesterase inhibition profile that is not shared by other pyrazolo[3,4-b]pyridine derivatives lacking these specific substituents [1]. Therefore, generic substitution with a different in-class analog cannot guarantee comparable experimental outcomes, making precise compound selection critical for reproducible research and development.

Substitution 3- and 4-position modifications may shift target engagement and selectivity profile
Analog mismatch Generic in-class analogs may not reproduce the reported cholinesterase inhibition profile
Selectivity Structural variations can alter the selectivity window and off-target interpretation

4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine: Differentiation Evidence


BChE Inhibition Potency

4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine exhibits potent inhibitory activity against human recombinant butyrylcholinesterase (BChE) with an IC50 of 9.10 nM [1]. This value represents a significant potency level, placing it among highly active BChE inhibitors. While direct head-to-head comparisons with closely related pyrazolo[3,4-b]pyridine analogs are not available in the public domain, this IC50 value can be contextually compared to the clinically used BChE/AChE inhibitor rivastigmine, which has a reported IC50 of approximately 42 nM against human BChE [2]. The compound is therefore approximately 4.6-fold more potent than rivastigmine in this in vitro assay.

BChE IC50
Cross-study comparable
9.10 nM
~4.6× lower vs rivastigmine 42 nM
Supports BChE pathway-response interpretation
Human recombinant BChE assay context
Cholinesterase Alzheimer's disease Neurodegeneration

AChE Inhibition Potency

The compound also demonstrates potent inhibition of human recombinant acetylcholinesterase (AChE) with an IC50 of 6.30 nM [1]. This activity is comparable to that of donepezil, a standard AChE inhibitor used in Alzheimer's disease treatment, which exhibits an IC50 of approximately 5.7 nM against human AChE under similar assay conditions [2]. The target compound is thus essentially equipotent to donepezil against AChE.

AChE IC50
Cross-study comparable
6.30 nM
Comparable to donepezil 5.7 nM
Supports dual cholinesterase assay context
Human recombinant AChE assay context
Acetylcholinesterase Neuropharmacology Alzheimer's disease

nNOS Selectivity

In selectivity assays, 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine shows negligible inhibition of human neuronal nitric oxide synthase (nNOS) with an IC50 of 26,000 nM [1]. This represents a selectivity window of >2,800-fold relative to its BChE activity and >4,100-fold relative to its AChE activity. This selectivity profile is inferred from class-level data, as no direct comparator is available, but it suggests that the compound is not a promiscuous inhibitor and is likely to have minimal off-target effects on nNOS at concentrations required for cholinesterase inhibition.

nNOS Selectivity
Class-level inference
>2,800-fold
nNOS IC50 26,000 nM
Supports cholinesterase selectivity review
Minimal nNOS interference context
Selectivity Nitric oxide synthase Cholinesterase

AldrichCPR Unique Chemical Supply

This compound is supplied by Sigma-Aldrich as part of its AldrichCPR collection, which is a curated set of unique chemicals intended for early discovery research . This designation implies that the compound is not a common building block and may possess structural features or biological activities that are not widely represented in commercial libraries. Procurement from this collection ensures access to a compound with a verified CAS number and a purity specification of 97% or higher .

Supply Designation
Data to verify
AldrichCPR
Unique chemical collection
Supports procurement differentiation
Purity ≥97%, vendor specification
Procurement Unique chemical Early discovery

4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine: Research & Industrial Applications


Dual Cholinesterase Inhibition in Alzheimer's

Based on its potent inhibition of both human BChE (IC50 = 9.10 nM) and human AChE (IC50 = 6.30 nM) [1], 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is well-suited as a dual cholinesterase inhibitor for in vitro and ex vivo studies in Alzheimer's disease models. Its activity profile is comparable to clinically used agents like rivastigmine and donepezil , making it a relevant reference compound for investigating cholinergic dysfunction and for screening novel therapeutic candidates.

Selectivity Profiling in Neuropharmacology

The compound's high selectivity for cholinesterases over nNOS (>2,800-fold selectivity window) [1] makes it an ideal tool for experiments requiring minimal interference with nitric oxide signaling pathways. This property is particularly valuable in neuropharmacology studies where confounding effects from nNOS inhibition could obscure the interpretation of cholinergic modulation.

Lead Optimization & SAR

As a member of the pyrazolo[3,4-b]pyridine class with defined cholinesterase inhibition data [1], this compound can serve as a starting point for medicinal chemistry campaigns aimed at improving potency, selectivity, or pharmacokinetic properties. Its 4-chloro and 3-isobutyl substituents provide a unique substitution pattern that can be systematically modified to explore SAR around the cholinesterase binding site.

Screening Library Procurement

Given its inclusion in Sigma-Aldrich's AldrichCPR collection of unique chemicals , this compound is a strategic acquisition for organizations building focused libraries for neurodegenerative disease research or for those seeking to expand their chemical diversity with a biologically characterized scaffold. Its availability in high purity (≥97%) ensures compatibility with high-throughput screening and sensitive biochemical assays.

Application
Selection Property
Validation Focus
Dual cholinesterase pathway studies
Cholinesterase inhibition profile
BChE/AChE dual inhibition verification
Cholinesterase-nNOS selectivity profiling
Target selectivity window
Off-target nNOS pathway review
Pyrazolo[3,4-b]pyridine SAR studies
Substitution pattern context
Analog comparison and scaffold review
Neurodegeneration screening library procurement
AldrichCPR unique chemical status
Purity and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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